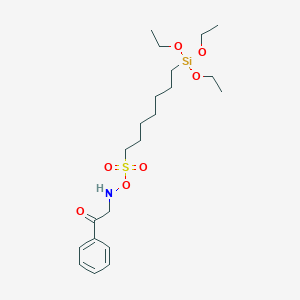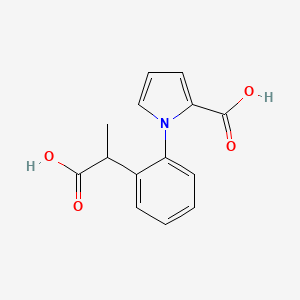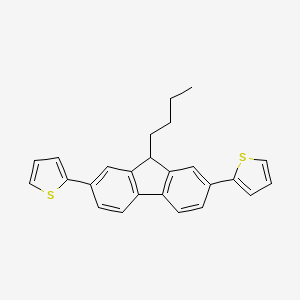
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, dioxo, phenyl, and thia-aza-silahexadecanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of ethoxy groups and phenyl derivatives under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The industrial process must also consider factors such as cost-effectiveness, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction could produce simpler hydrocarbon chains. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism by which 13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione: Shares similar functional groups and structural features.
3-(2,5-Dioxo-1-phenyl-4-imidazolidinyl)propanoic acid: Another compound with related chemical properties.
Uniqueness
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one is unique due to its specific combination of functional groups and structural complexity.
Properties
CAS No. |
923574-04-3 |
|---|---|
Molecular Formula |
C21H37NO7SSi |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(phenacylamino) 7-triethoxysilylheptane-1-sulfonate |
InChI |
InChI=1S/C21H37NO7SSi/c1-4-26-31(27-5-2,28-6-3)18-14-9-7-8-13-17-30(24,25)29-22-19-21(23)20-15-11-10-12-16-20/h10-12,15-16,22H,4-9,13-14,17-19H2,1-3H3 |
InChI Key |
ZMSDVUFEFQHCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCS(=O)(=O)ONCC(=O)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)




![Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate](/img/structure/B14188420.png)

